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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

A comprehensive guide for researchers and drug development professionals on the kinase

selectivity profiles of Tofacitinib and its alternatives, supported by experimental data and

protocols.

Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of several

inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and

ulcerative colitis.[1] It functions by inhibiting the JAK-STAT signaling pathway, a crucial

mediator of cytokine signaling involved in immune responses.[2] While Tofacitinib is a potent

inhibitor of JAK enzymes, its interaction with other kinases, known as off-target effects, is a

critical consideration in drug development, influencing both efficacy and adverse event profiles.

This guide provides a comparative analysis of the off-target effects of Tofacitinib and two other

prominent JAK inhibitors, Baricitinib and Upadacitinib. While the primary pharmacological

activity of Tofacitinib is attributed to the parent molecule, it is metabolized into several minor

metabolites. However, publicly available data on the specific off-target profiles of these

metabolites, including Tofacitinib metabolite-1, is limited. Therefore, this comparison focuses

on the well-characterized parent compounds.

JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

principal signaling cascade for a wide array of cytokines and growth factors. The binding of a
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cytokine to its receptor triggers the activation of associated JAKs, which in turn phosphorylate

the receptor, creating docking sites for STAT proteins. These STAT proteins are then

phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene

transcription.
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JAK-STAT Signaling Cascade

Comparative Kinase Inhibition Profiles
The selectivity of JAK inhibitors across the four members of the JAK family (JAK1, JAK2, JAK3,

and TYK2) and the broader human kinome is a key determinant of their therapeutic window.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib,

Baricitinib, and Upadacitinib against the JAK family kinases. Lower IC50 values indicate

greater potency.
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Target Kinase
Tofacitinib IC50
(nM)

Baricitinib IC50
(nM)

Upadacitinib IC50
(nM)

JAK1 1.7 - 3.7[3] ~5.9[4] 43[5]

JAK2 1.8 - 4.1[3] ~5.7[4] 120[5]

JAK3 0.75 - 1.6[3] >400[4] 2,300[5]

TYK2 78[5] 61[5] 4,700[5]

Summary of Selectivity:

Tofacitinib is considered a pan-JAK inhibitor, demonstrating potent inhibition of JAK1, JAK2,

and JAK3.[6][7]

Baricitinib is a selective inhibitor of JAK1 and JAK2.[4]

Upadacitinib is a selective JAK1 inhibitor, with significantly less activity against other JAK

family members.[5][8]

Broader Kinome Selectivity and Off-Target Effects
Beyond the JAK family, the interaction of these inhibitors with the wider human kinome can

lead to unintended biological effects. Kinome-wide screening is essential for identifying these

off-target interactions. While comprehensive, directly comparable kinome scan data for all three

inhibitors under identical conditions is not publicly available, existing data and studies provide

insights into their broader selectivity.

Computational and in vitro studies have identified potential non-JAK off-targets for Tofacitinib,

including TRPM6 and PKN2.[9] Similarly, off-targets have been identified for Baricitinib, such as

PDE10A.[9] The development of more selective inhibitors like Upadacitinib aims to minimize

such off-target interactions, potentially leading to a more favorable safety profile.[6][7] The

clinical implications of these off-target effects are an active area of research, with some

adverse events associated with JAK inhibitors potentially linked to their activity on kinases

other than the intended targets.[10][11][12]

Experimental Protocol: Kinase Profiling Assay
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Determining the off-target effects of a kinase inhibitor is typically achieved through a kinase

profiling assay, often referred to as a kinome scan. The following provides a generalized

protocol for a competition binding assay, a common method for this purpose.

Start: Test Compound
(e.g., Tofacitinib)

Incubation:
Competition for Binding

Immobilized Ligand
(Broad-spectrum kinase binder)

Panel of Kinases
(Tagged for detection)

Wash Step
(Remove unbound components)

Detection
(Quantify bound kinase)

Data Analysis
(Determine % inhibition / Kd)

End: Kinase
Selectivity Profile
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Kinase Profiling Workflow
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Objective: To determine the binding affinity of a test compound against a large panel of purified

kinases.

Materials:

Test compound (e.g., Tofacitinib)

A panel of purified human kinases, each tagged (e.g., with DNA) for quantification.

Immobilized, broad-spectrum kinase inhibitor (ligand).

Assay plates and buffers.

Detection reagents (e.g., for qPCR of the DNA tag).

Plate reader or qPCR instrument.

Methodology:

Compound Preparation: The test compound is serially diluted to a range of concentrations in

an appropriate solvent, typically DMSO.

Assay Setup: The kinase panel, the test compound at various concentrations, and the

immobilized ligand are combined in the wells of an assay plate. A control reaction with only

DMSO (no test compound) is also prepared.

Competition Binding: The plate is incubated to allow the test compound and the immobilized

ligand to compete for binding to the kinases in the panel.

Washing: Unbound kinases and test compound are washed away, leaving only the kinases

that are bound to the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the

case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to the amount bound in the control (DMSO only) to calculate the percentage of
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inhibition. These values are then used to determine the dissociation constant (Kd) for each

kinase, which is a measure of binding affinity.

Conclusion
The kinase selectivity of JAK inhibitors is a critical factor that influences their therapeutic and

safety profiles. Tofacitinib acts as a pan-JAK inhibitor, while Baricitinib and Upadacitinib offer

increased selectivity for JAK1/2 and JAK1, respectively. While data on the off-target effects of

Tofacitinib's metabolites are not extensively available, the parent compound has known

interactions with other kinases. The ongoing development of more selective JAK inhibitors,

coupled with comprehensive off-target profiling using methods like kinome scanning, is crucial

for advancing the treatment of immune-mediated diseases with improved safety and efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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